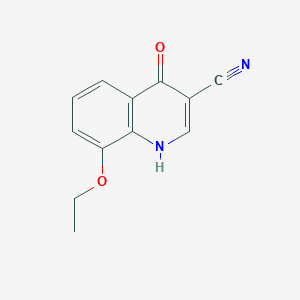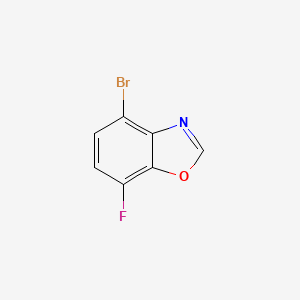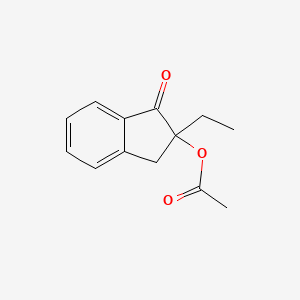
N-(4-(5-Methylfuran-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-Methylfuran-2-yl)phenyl)acetamide is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, which is a five-membered ring containing one oxygen atom, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Methylfuran-2-yl)phenyl)acetamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with aniline derivatives under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide group. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Methylfuran-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or aminated phenyl derivatives.
Scientific Research Applications
N-(4-(5-Methylfuran-2-yl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-(5-Methylfuran-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Methylthiazol-4-yl)phenyl)acetamide
- N-(4-(5-Methylfuran-2-yl)methylideneamino)phenyl)acetamide
- 2-Acetyl-5-methylfuran
Uniqueness
N-(4-(5-Methylfuran-2-yl)phenyl)acetamide is unique due to its specific structural features, such as the presence of both a furan ring and a phenylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
400750-88-1 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[4-(5-methylfuran-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H13NO2/c1-9-3-8-13(16-9)11-4-6-12(7-5-11)14-10(2)15/h3-8H,1-2H3,(H,14,15) |
InChI Key |
PLSUIKCRJUAWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)

![2-[(3-Methoxyphenyl)methyl]azepane](/img/structure/B11886384.png)


![8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)
![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886421.png)



